molecular formula C5H12ClNO B6301145 (2-Methylazetidin-2-yl)methanol hydrochloride CAS No. 2227204-97-7

(2-Methylazetidin-2-yl)methanol hydrochloride

Cat. No.: B6301145
CAS No.: 2227204-97-7
M. Wt: 137.61 g/mol
InChI Key: GTOOOKVEKVXDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methylazetidin-2-yl)methanol hydrochloride: is a chemical compound with the molecular formula C5H12ClNO and a molecular weight of 137.61 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a four-membered azetidine ring.

Chemical Reactions Analysis

Types of Reactions: (2-Methylazetidin-2-yl)methanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can produce a range of substituted azetidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, (2-Methylazetidin-2-yl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying ring strain and reactivity .

Biology: In biological research, this compound is used to study the effects of azetidine derivatives on biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments .

Medicine: It can be used to design and synthesize new pharmaceutical compounds .

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and unique structure make it valuable for creating new materials with specific properties .

Mechanism of Action

The mechanism of action of (2-Methylazetidin-2-yl)methanol hydrochloride involves its interaction with various molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: (2-Methylazetidin-2-yl)methanol hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it distinct from other azetidine derivatives and valuable for specific research and industrial applications .

Properties

IUPAC Name

(2-methylazetidin-2-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-5(4-7)2-3-6-5;/h6-7H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOOOKVEKVXDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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